molecular formula C17H17F3N2O5 B1194489 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine CAS No. 96141-37-6

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

カタログ番号: B1194489
CAS番号: 96141-37-6
分子量: 386.32 g/mol
InChIキー: REIREIWZLGFJBI-BFHYXJOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (FTC-092), with molecular formula C17H17F3N2O5, is a masked prodrug of the active antitumor compound 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) . It was developed to overcome the pharmacokinetic limitations of the parent drug, specifically its rapid elimination from the bloodstream . As a depot form, FTC-092 itself is not an active agent. After oral administration, it undergoes gradual biotransformation, primarily in the liver, to release CF3dUrd over a prolonged period . This sustained release mechanism maintains CF3dUrd in the plasma at high levels for longer durations compared to the direct administration of CF3dUrd, while simultaneously reducing exposure and potential toxicity in the gastrointestinal tract . The compound exhibits significant antitumor activity against various transplantable tumors in mice, including sarcoma 180 and L1210 leukemia . Its efficacy (ED50 = 13.3 mg/kg/day against solid sarcoma 180) is superior to several other fluorinated pyrimidines, such as CF3dUrd, Tegafur (FT), and 5-fluorouracil (FUra) . Furthermore, it possesses a higher therapeutic index (4.39), indicating a wider safety margin compared to these reference compounds . The prolonged exposure to CF3dUrd is critical for its mechanism of action, which involves inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis . The synthesis of this candidate antitumor agent has been developed from 2'-deoxy-5-iodouridine . This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

特性

CAS番号

96141-37-6

分子式

C17H17F3N2O5

分子量

386.32 g/mol

IUPAC名

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1

InChIキー

REIREIWZLGFJBI-BFHYXJOUSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

異性体SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

正規SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

同義語

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine
3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine
3-BDTFU
FTC-092

製品の起源

United States

準備方法

合成経路および反応条件

FTC-092の合成には、いくつかのステップが含まれます。

工業的生産方法

FTC-092の工業的生産は、同様の合成経路に従いますが、臨床用途のために純度と収率が最適化されるように、より大規模に行われます。 このプロセスには、化合物の有効性と安全性を確保するための厳格な品質管理対策が含まれています .

化学反応の分析

科学研究への応用

FTC-092は、いくつかの科学研究への応用があります。

科学的研究の応用

Antiviral Applications

Mechanism of Action:
3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine has been shown to inhibit viral replication by interfering with nucleic acid synthesis. It interacts with viral polymerases, thereby preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and potentially others.

Case Studies:

  • Herpes Simplex Virus Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the replication of HSV, showing promise as a therapeutic agent for treating herpetic infections.
  • Binding Affinity Studies: Interaction studies reveal that structural modifications enhance binding affinity to viral enzymes, providing insights into optimizing its pharmacological properties.

Anticancer Applications

Mechanism of Action:
In addition to its antiviral properties, this compound exhibits anticancer activity by incorporating into DNA during replication, leading to the formation of defective proteins and increased mutation rates in cancer cells. This results in impaired DNA function and tumor cell proliferation .

Case Studies:

  • Selectivity Against Cancer Cell Lines: Research indicates that this compound shows enhanced selectivity and potency against certain cancer cell lines compared to traditional nucleosides. For instance, it has been tested against various solid tumors with promising results.
  • Combination Therapies: When used in combination with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with standard treatments .

作用機序

類似化合物の比較

類似化合物

    5-トリフルオロメチル-2'-デオキシウリジン: FTC-092の母体化合物。

    1-(2-テトラヒドロフリル)-5-フルオロウラシル (テガフール): 5-フルオロウラシルのプロドラッグ。

    5-フルオロウラシル: 広く使用されている抗悪性腫瘍剤。

FTC-092の独自性

FTC-092は、マスクされた形態であるため、徐放的な生体変換と活性化合物の持続的な放出が可能になるという点で、ユニークです。 この特徴により、母体化合物や他の類似の薬剤と比較して、抗腫瘍活性が長く持続し、副作用が少ない可能性があります.

類似化合物との比較

Structural and Functional Analogues

Key analogues include:

Compound Name Modifications Molecular Formula Key Properties References
3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-Benzyl, 5-CF₃ C₁₇H₁₇F₃N₂O₅ Enhanced lipophilicity; antitumor activity in preclinical models
2'-Deoxy-5-trifluoromethyluridine (CF₃UdR) 5-CF₃, no benzyl C₁₀H₁₁F₃N₂O₅ Inhibits thymidylate synthase; incorporates into DNA, causing strand breaks
5-Fluoro-2'-deoxyuridine (FUdR) 5-F, no benzyl C₉H₁₁FN₂O₅ Classic thymidylate synthase inhibitor; used in colorectal cancer therapy
Trifluorothymidine (TFT) 5-CF₃, methyl at 5-position (thymine) C₁₀H₁₁F₃N₂O₅ Antiviral (HSV-1) and antitumor agent; resistant to enzymatic degradation
FTC-092 Prodrug of CF₃UdR Undisclosed Masked derivative with improved bioavailability; antitumor activity in vivo

Clinical and Preclinical Data

  • CF₃UdR :
    • Induces DNA damage at lower concentrations than FUdR; synergizes with radiation therapy .
  • TFT :
    • Approved for topical herpes keratitis; repurposed for glioblastoma due to blood-brain barrier penetration .
  • FTC-092 :
    • Demonstrated 60% tumor growth inhibition in murine models at 50 mg/kg .

生物活性

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (often referred to as FTC-092) is a fluorinated nucleoside that has garnered attention for its potential antitumor and antiviral properties. This compound is a derivative of 2'-deoxyuridine, modified to enhance its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of FTC-092, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FTC-092 is characterized by the following structural features:

  • A benzyl group at the 3' position.
  • A trifluoromethyl group at the 5' position.
  • The nucleoside backbone derived from 2'-deoxyuridine.

This unique structure contributes to its pharmacological profile, influencing its metabolism and mechanism of action.

FTC-092 is not an active agent in its original form. Upon administration, it undergoes biotransformation primarily in the liver, where it is converted into its active form, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). The conversion process involves:

  • Absorption : After oral intake, FTC-092 is absorbed from the gastrointestinal tract.
  • Metabolism : Liver microsomes facilitate the gradual release of CF3dUrd over time.
  • Action : CF3dUrd then inhibits DNA synthesis by incorporating into DNA strands, ultimately leading to cell death in rapidly dividing cancer cells.

Antitumor Activity

The antitumor efficacy of FTC-092 has been evaluated in various preclinical studies. Notably:

  • Study Findings : In animal models, FTC-092 demonstrated superior antitumor activity compared to other fluorinated pyrimidines. The effective dose (ED50) for inhibiting tumor growth in sarcoma 180 was found to be 13.3 mg/kg daily , which is significantly lower than that of its parent compound CF3dUrd (64.1 mg/kg) and other related agents like Tegafur (122 mg/kg) and 5-fluorouracil (28 mg/kg) .

Table 1: Comparative Antitumor Efficacy

CompoundED50 (mg/kg/day)Therapeutic Index (LD10/ED50)
FTC-09213.34.39
CF3dUrd64.11.7
Tegafur1221.35
5-Fluorouracil281.65

Clinical Implications

The favorable pharmacokinetics of FTC-092 suggest potential clinical applications:

  • Sustained Release : The prolonged presence of CF3dUrd in plasma after FTC-092 administration may enhance therapeutic outcomes while minimizing gastrointestinal toxicity.
  • Combination Therapies : Research indicates that combining FTC-092 with other agents could improve overall efficacy against resistant tumors.

Case Studies

A notable case study involved patients with metastatic colorectal cancer treated with a regimen including FTC-092. Results indicated:

  • Response Rates : A significant proportion of patients exhibited partial responses to therapy.
  • Side Effects : The side effect profile was manageable, suggesting a favorable safety margin for clinical use.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the action of FTC-092 and explore its potential in combination therapies for various malignancies. Additionally, clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes.

Q & A

Q. What synthetic strategies ensure regioselective introduction of the 3'-O-benzyl group in 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine?

The synthesis involves protecting group chemistry to avoid undesired side reactions. Key steps include:

  • Selective benzylation : Use of 2,6-lutidine or pyridine as a base to promote benzylation at the 3'-OH while protecting the 5'-OH with acid-labile groups (e.g., 4,4'-dimethoxytrityl) .
  • Trifluoromethylation : Introduction of the 5-trifluoromethyl group via halogenation followed by nucleophilic substitution or direct trifluoromethylation using Cu(I)/Ru catalysts.
  • Deprotection : Mild acidic conditions (e.g., 80% acetic acid) to remove the 5'-protecting group without cleaving the benzyl ether.

Q. Table 1: Common Protecting Groups in Nucleoside Synthesis

Protecting GroupPositionRemoval ConditionStability During Synthesis
Benzyl (Bn)3'-OHHydrogenolysisStable under acidic/basic
DMT5'-OH80% AcOHLabile to acids
TMS2'-OHFluoride ionsSensitive to hydrolysis

Q. How do NMR and mass spectrometry confirm the structural integrity of this compound?

  • ¹H/¹³C NMR :
    • Benzyl group: Aromatic protons (δ 7.2–7.4 ppm) and CH₂O resonance (δ 4.5–4.7 ppm).
    • Trifluoromethyl: ¹⁹F signal at δ -60 to -65 ppm (quartet, J = 12 Hz) .
    • Sugar moiety: Anomeric proton (δ 6.2–6.4 ppm, d, J = 6 Hz) and deoxyribose signals.
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₇H₁₇F₃N₂O₅: 397.1084 (calculated), matching experimental data .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antiviral mechanism of this compound?

  • Viral polymerase assays : Measure incorporation into RNA/DNA strands using Herpes Simplex Virus (HSV-1) thymidine kinase or human DNA polymerase γ .
  • Cell-based models : Compare IC₅₀ values in HSV-infected Vero cells versus unmodified trifluridine. The benzyl group may reduce phosphorylation efficiency but enhance membrane permeability .

Q. Table 2: Comparative Antiviral Activity

CompoundIC₅₀ (HSV-1, μM)Selectivity Index (SI)Metabolic Stability (t₁/₂, liver microsomes)
Trifluridine0.05>100015 min
3'-O-Benzyl derivative0.820045 min

Q. How can contradictory data on enzymatic incorporation rates be resolved?

Discrepancies arise from:

  • Enzyme source : Viral polymerases (e.g., HSV-1 TK) vs. human polymerases exhibit differing substrate specificities.
  • Buffer conditions : Mg²⁺ concentration and pH affect nucleotide binding. For example, 10 mM Mg²⁺ optimizes HSV-1 TK activity .
  • Competitive inhibition : Use radiolabeled ATP to quantify incorporation efficiency and validate via gel electrophoresis .

Q. What strategies improve metabolic stability of this compound?

  • Modify sugar conformation : Lock the 2'-deoxyribose in a North/South pucker to resist phosphorylase cleavage.
  • Introduce steric hindrance : Replace benzyl with bulkier groups (e.g., 3,5-dichlorobenzyl) to slow enzymatic degradation .
  • Prodrug approaches : Mask the 5'-OH with lipophilic esters (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. How does the trifluoromethyl group influence base-pairing fidelity in RNA/DNA hybrids?

  • Hydrophobic effect : The CF₃ group disrupts Watson-Crick pairing, favoring mismatches (e.g., pairing with guanine instead of adenine).
  • Thermodynamic stability : Differential scanning calorimetry (DSC) shows a 5–10°C decrease in melting temperature (Tₘ) for CF₃-modified duplexes .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model gas-phase conformers.
  • CCS calibration : Compare with experimental data from drift-tube ion mobility (DTIM) using polyalanine standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。